Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]-
CAS No.: 904818-29-7
Cat. No.: VC11853320
Molecular Formula: C19H20ClN3O3S2
Molecular Weight: 438.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904818-29-7 |
|---|---|
| Molecular Formula | C19H20ClN3O3S2 |
| Molecular Weight | 438.0 g/mol |
| IUPAC Name | N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide |
| Standard InChI | InChI=1S/C19H20ClN3O3S2/c1-4-23(5-2)28(25,26)14-9-7-13(8-10-14)18(24)22-19-21-16-12(3)6-11-15(20)17(16)27-19/h6-11H,4-5H2,1-3H3,(H,21,22,24) |
| Standard InChI Key | NVOXCOFCPZJSKO-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C |
Introduction
Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]-, is a complex organic compound belonging to the benzamide family. It features a unique structure that includes a benzothiazole moiety and a diethylamino sulfonyl group, which contribute to its distinct chemical reactivity and biological properties. This compound has garnered significant attention in medicinal chemistry and pharmacology due to its diverse biological activities and potential applications in drug development.
Synthesis and Chemical Reactions
The synthesis of Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]-, involves several key steps that are crucial for producing the compound in sufficient quantities for research and application. These synthetic routes typically involve the combination of benzothiazole and benzamide moieties with the incorporation of a diethylamino sulfonyl group.
Biological Activities and Potential Applications
This compound exhibits a range of biological activities, making it a promising candidate for drug development. It has potential applications in various scientific fields due to its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with specific proteins involved in disease pathways, which could provide insights into its mechanism of action.
Interaction Studies
Interaction studies involving Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- focus on its binding affinity to biological targets. Further research is necessary to fully elucidate these interactions and understand the compound's potential therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]-, each exhibiting unique properties. The combination of a benzothiazole ring and a diethylamino sulfonyl group in this compound imparts distinct chemical reactivity and biological properties that differentiate it from other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume